methyl 4-[(7aR)-6-methyl-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl]benzoate
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Overview
Description
Methyl 4-[(7aR)-6-methyl-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl]benzoate is a complex organic compound featuring a unique structure that includes an imidazo[1,5-c][1,3]thiazole ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(7aR)-6-methyl-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,5-c][1,3]thiazole Core: This step often involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Benzoate Group: The benzoate moiety can be introduced through esterification reactions, where the imidazo[1,5-c][1,3]thiazole intermediate reacts with methyl 4-hydroxybenzoate in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(7aR)-6-methyl-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms within the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Methyl 4-[(7aR)-6-methyl-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which methyl 4-[(7aR)-6-methyl-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl]benzoate exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(7aR)-6-(4-methoxyphenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl]benzoate
- Methyl 4-[(7aR)-6-ethyl-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl]benzoate
Uniqueness
Methyl 4-[(7aR)-6-methyl-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl]benzoate stands out due to its specific substitution pattern on the thiazole ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C14H14N2O3S2 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl 4-[(7aR)-6-methyl-7-oxo-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-3-yl]benzoate |
InChI |
InChI=1S/C14H14N2O3S2/c1-15-11(17)10-7-21-12(16(10)14(15)20)8-3-5-9(6-4-8)13(18)19-2/h3-6,10,12H,7H2,1-2H3/t10-,12?/m0/s1 |
InChI Key |
DWQSVDZHOKPUDA-NUHJPDEHSA-N |
Isomeric SMILES |
CN1C(=O)[C@@H]2CSC(N2C1=S)C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CN1C(=O)C2CSC(N2C1=S)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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